molecular formula C15H17NO2S B4654238 N-(2-methylbenzyl)-1-phenylmethanesulfonamide

N-(2-methylbenzyl)-1-phenylmethanesulfonamide

Cat. No. B4654238
M. Wt: 275.4 g/mol
InChI Key: JKHGJOJBRKNTJK-UHFFFAOYSA-N
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Description

The study of "N-(2-methylbenzyl)-1-phenylmethanesulfonamide" and related compounds involves intricate chemical synthesis processes, structural analyses, and the exploration of their chemical reactions and properties. These efforts contribute to our understanding of their potential applications in various fields, excluding their use as drugs, thereby focusing on their chemical significance.

Synthesis Analysis

Synthesis approaches for compounds similar to "this compound" often involve complex reactions that yield a variety of functionalized cyclopropanes and sulfonamide derivatives. For example, the asymmetric cyclopropanation catalyzed by rhodium(II) N-(arylsulfonyl)prolinate demonstrates a general method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). Similarly, a new approach to phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide showcases the reactivity of these compounds (Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is pivotal for their reactivity and properties. Studies such as the determination of N-methylmethanesulfonamide's crystal structure at low temperatures highlight the importance of conformation on the molecule's characteristics (Higgs et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides can lead to a variety of products, indicating their versatile reactivity. The formation of geometrical isomers about a carbon–sulfur double bond, as seen with phenylmethanesulfonyl chloride and tertiary amines, showcases the diverse outcomes of their reactions (King & Durst, 1966).

Physical Properties Analysis

Understanding the physical properties of these compounds, such as their crystalline structure, solubility, and melting points, is essential for their application in synthesis and material science. For instance, the crystal structure analysis of N-methylmethanesulfonamide provides insights into its physical characteristics and how they might influence its chemical behavior (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties of "this compound" and related molecules, such as their reactivity with various reagents, stability under different conditions, and the nature of their reactions, are central to their utility in organic synthesis and potential industrial applications. The eco-friendly synthesis of N,N-diethyl amide bearing benzenemethanesulfonamides highlights the advancements in synthesizing sulfonamide derivatives under environmentally benign conditions (Ajani et al., 2013).

Future Directions

While specific future directions for “N-(2-methylbenzyl)-1-phenylmethanesulfonamide” are not available, compounds with similar structures have been studied for their potential in drug discovery, particularly in the field of anticancer research .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-5-6-10-15(13)11-16-19(17,18)12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHGJOJBRKNTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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